4-(3-phenyl-1H-indol-2-yl)phenol
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Overview
Description
4-(3-phenyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a phenol group attached to a 3-phenyl-1H-indole moiety, making it a molecule of interest in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1H-indol-2-yl)phenol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-phenyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(3-phenyl-1H-indol-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-phenyl-1H-indol-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the indole moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1H-indole: Lacks the phenol group, making it less reactive in certain chemical reactions.
4-(3-phenyl-1H-indol-2-yl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical and biological properties.
4-(3-phenyl-1H-indol-2-yl)benzoic acid: Features a carboxylic acid group, which can participate in different types of reactions compared to the phenol group.
Uniqueness
4-(3-phenyl-1H-indol-2-yl)phenol is unique due to the presence of both the phenol and indole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C20H15NO |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(3-phenyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C20H15NO/c22-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20/h1-13,21-22H |
InChI Key |
HRWBDGGFCFVAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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